3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a chlorobenzenesulfonyl group, an ethoxy group, and a propyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as triethylamine.
Ethoxylation and Propylation: The ethoxy and propyl groups can be introduced through alkylation reactions using ethyl iodide and propyl bromide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted chlorobenzenesulfonyl derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)butyric acid
- 4-chlorobenzenesulfonyl isocyanate
- 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-4-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZCIUQEQJKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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